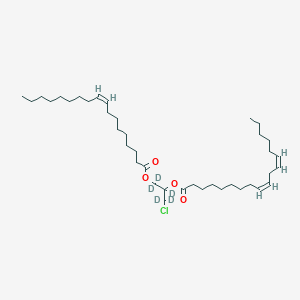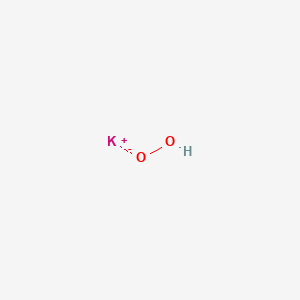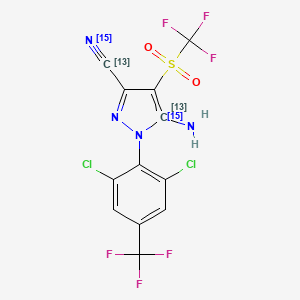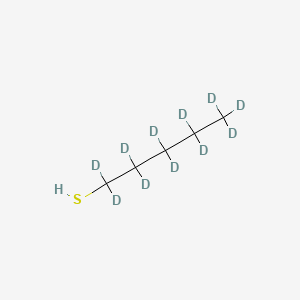
rac 1-Oleoyl-2-linoleoyl-3-chloropropanediol-d5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
rac 1-Oleoyl-2-linoleoyl-3-chloropropanediol-d5: is a synthetic lipid compound that is often used in biochemical and lipid metabolism research. It is a deuterated analog of 1-Oleoyl-2-linoleoyl-3-chloropropanediol, where deuterium atoms replace some of the hydrogen atoms. This compound is valuable for studying lipid interactions and metabolic pathways due to its stable isotope labeling .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of rac 1-Oleoyl-2-linoleoyl-3-chloropropanediol-d5 typically involves the esterification of oleic acid and linoleic acid with 3-chloropropanediol-d5. The reaction is carried out under controlled conditions to ensure the correct attachment of the fatty acid chains to the glycerol backbone. Common reagents used in this synthesis include catalysts like sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to obtain the desired product with high yield and purity. The production is carried out in specialized facilities equipped with reactors and purification systems to handle the synthesis and isolation of the compound .
化学反応の分析
Types of Reactions: rac 1-Oleoyl-2-linoleoyl-3-chloropropanediol-d5 can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles, making it a versatile intermediate for further chemical modifications.
Oxidation and Reduction: The fatty acid chains can undergo oxidation and reduction reactions, altering the degree of unsaturation and affecting the compound’s properties.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium cyanide, which can replace the chlorine atom under appropriate conditions.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.
Major Products Formed:
科学的研究の応用
rac 1-Oleoyl-2-linoleoyl-3-chloropropanediol-d5 is widely used in scientific research, including:
作用機序
The mechanism of action of rac 1-Oleoyl-2-linoleoyl-3-chloropropanediol-d5 involves its interaction with enzymes and receptors involved in lipid metabolism. The compound targets specific molecular pathways, allowing researchers to study the regulation and modulation of these processes at the molecular level . The deuterated analog provides insights into the dynamics of lipid interactions and metabolic pathways due to its stable isotope labeling .
類似化合物との比較
rac 1-Oleoyl-3-chloropropanediol: Similar structure but lacks the linoleoyl group, making it less complex in terms of lipid interactions.
rac 1-Linoleoyl-3-oleoyl-2-chloropropanediol-d5: Similar compound with different positioning of the fatty acid chains, affecting its biochemical properties.
Uniqueness: rac 1-Oleoyl-2-linoleoyl-3-chloropropanediol-d5 is unique due to its specific combination of oleic and linoleic acid chains, along with the deuterated glycerol backbone. This combination provides distinct properties that are valuable for studying lipid metabolism and interactions .
特性
分子式 |
C39H69ClO4 |
|---|---|
分子量 |
642.4 g/mol |
IUPAC名 |
[3-chloro-1,1,2,3,3-pentadeuterio-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C39H69ClO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h12,14,17-20,37H,3-11,13,15-16,21-36H2,1-2H3/b14-12-,19-17-,20-18-/i35D2,36D2,37D |
InChIキー |
LIBNDJOBAGMROQ-MTNZVQKWSA-N |
異性体SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])Cl)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC |
正規SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(CCl)OC(=O)CCCCCCCC=CCC=CCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-sec-Butyl-4-[(Piperazinyl-1-yl)-phenyl]-1,2,4-triazol-3-one Dihydrochloride](/img/structure/B13843425.png)
![(2R)-2-methyl-3-oxo-N-[4-(phenylsulfamoyl)phenyl]-4H-1,4-benzothiazine-6-carboxamide](/img/structure/B13843426.png)
![Tert-butyl 1-benzyl-6-(2-ethoxy-2-oxoethyl)-2,3,4a,8a-tetrahydropyrido[2,3-b]pyrazine-4-carboxylate](/img/structure/B13843434.png)










